4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C14H14BrNO3S. This compound is known for its unique structure, which includes a bromine atom, a methoxybenzyl group, and a tetrahydrotriazinyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with 1,3,5-triazine under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, altering their activity. This binding can lead to changes in cellular processes and pathways, which are being studied for their potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Known for its hallucinogenic properties and high affinity for serotonin receptors.
4-methoxybenzyl 5-bromo-2-chlorobenzamide: Used in various research studies for its unique properties.
Compared to these compounds, 4-bromo-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its specific structure and the presence of the tetrahydrotriazinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19BrN4O3S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19BrN4O3S/c1-25-16-5-3-2-4-13(16)10-22-11-19-17(20-12-22)21-26(23,24)15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H2,19,20,21) |
InChI Key |
LIWFKNRPRYBUKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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